molecular formula C38H73N21O10S2 B607377 Etelcalcetide CAS No. 1262780-97-1

Etelcalcetide

Cat. No.: B607377
CAS No.: 1262780-97-1
M. Wt: 1048.3 g/mol
InChI Key: ANIAZGVDEUQPRI-ZJQCGQFWSA-N
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Mechanism of Action

Target of Action

Etelcalcetide primarily targets the calcium-sensing receptor (CaSR) . The CaSR is a G-protein coupled receptor that plays a crucial role in maintaining calcium homeostasis in the body . It is predominantly expressed on the parathyroid chief cells .

Mode of Action

This compound is a calcimimetic agent that allosterically modulates the CaSR . It binds to the CaSR and enhances the receptor’s activation by extracellular calcium . This activation of the CaSR on parathyroid chief cells results in a decrease in the secretion of parathyroid hormone (PTH) .

Biochemical Pathways

The activation of CaSR by this compound leads to a reduction in PTH secretion . PTH is a key hormone involved in the regulation of serum calcium levels. By reducing PTH levels, this compound indirectly leads to a decrease in serum calcium levels . This can help manage conditions like secondary hyperparathyroidism, which is often observed in patients with chronic kidney disease (CKD) and is characterized by elevated PTH levels .

Pharmacokinetics

This compound exhibits first-order elimination with a half-life of 19 hours . It is primarily cleared by hemodialysis, with approximately 60% of the administered dose eliminated in dialysate . Minor excretion is observed in urine and feces . The pharmacokinetics of this compound are influenced by the patient’s renal function, with hemodialysis being the principal elimination pathway in patients with chronic renal disease .

Result of Action

The primary result of this compound’s action is a reduction in PTH levels, which leads to a decrease in serum calcium levels . This can help manage the symptoms of secondary hyperparathyroidism, such as bone disease, soft tissue calcification, vascular calcification, and other cardiovascular complications .

Action Environment

The action of this compound is influenced by the patient’s renal function and the presence of CKD . As this compound is primarily cleared by hemodialysis, its action is particularly effective in patients with CKD who are undergoing hemodialysis . Furthermore, the efficacy of this compound may be affected by the patient’s calcium levels, as it enhances the activation of the CaSR by extracellular calcium .

Biochemical Analysis

Biochemical Properties

Etelcalcetide functions as an allosteric activator of the calcium-sensing receptor (CaSR) . It binds to the CaSR, enhancing the receptor’s activation by extracellular calcium . This interaction with the CaSR, which is expressed on parathyroid chief cells, leads to a decrease in parathyroid hormone (PTH) secretion .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by reducing PTH and fibroblast growth factor-23 (FGF23) levels in patients with secondary hyperparathyroidism on hemodialysis . This reduction in PTH and FGF23 levels can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with the CaSR . It acts as an allosteric modulator, enhancing the activation of the receptor by extracellular calcium . This leads to a decrease in PTH secretion, which is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

This compound has shown long-term effects in laboratory settings. Following a single intravenous bolus administration, PTH levels decreased within 30 minutes post-dose . The extent and duration of the reduction in PTH increased with increasing dose .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . For instance, in a rat model of renal insufficiency with secondary hyperparathyroidism, this compound was shown to prevent vascular calcification . The study also noted that this compound led to similar reductions in plasma PTH and parathyroid chief cell proliferation as paricalcitol, another treatment for secondary hyperparathyroidism .

Metabolic Pathways

This compound is involved in the metabolic pathway of calcium homeostasis . It interacts with the CaSR, a key component in this pathway . By enhancing the activation of the CaSR, this compound influences the regulation of PTH, a hormone that plays a crucial role in calcium homeostasis .

Transport and Distribution

This compound is administered intravenously, typically at the end of each dialysis session . After administration, it undergoes reversible disulfide exchange with endogenous thiols, predominantly forming conjugates with serum albumin in the bloodstream . This process contributes to this compound’s long plasma half-life of between 3 and 4 days .

Subcellular Localization

This compound primarily interacts with the CaSR, which is located on the surface of parathyroid chief cells . By binding to and activating this receptor, this compound influences the function of these cells, leading to a decrease in PTH secretion .

Preparation Methods

AMG 416 is a synthetic peptide composed of eight amino acids. The preparation of AMG 416 involves solid-phase peptide synthesis, which is a common method for synthesizing peptides. The process includes the following steps :

    Solid-Phase Peptide Synthesis: The peptide chain is assembled on a solid support, starting from the C-terminal end to the N-terminal end.

    Cleavage and Deprotection: The peptide is cleaved from the solid support, and the protecting groups are removed.

    Purification: The crude peptide is purified using high-performance liquid chromatography to obtain the desired product.

Properties

IUPAC Name

(2R)-3-[[(2S)-2-acetamido-3-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]-2-aminopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H73N21O10S2/c1-18(28(62)56-22(27(40)61)8-4-12-49-35(41)42)53-30(64)23(9-5-13-50-36(43)44)58-32(66)25(11-7-15-52-38(47)48)59-31(65)24(10-6-14-51-37(45)46)57-29(63)19(2)54-33(67)26(55-20(3)60)17-71-70-16-21(39)34(68)69/h18-19,21-26H,4-17,39H2,1-3H3,(H2,40,61)(H,53,64)(H,54,67)(H,55,60)(H,56,62)(H,57,63)(H,58,66)(H,59,65)(H,68,69)(H4,41,42,49)(H4,43,44,50)(H4,45,46,51)(H4,47,48,52)/t18-,19-,21+,22-,23-,24-,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIAZGVDEUQPRI-ZJQCGQFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CSSCC(C(=O)O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](C)NC(=O)[C@@H](CSSC[C@@H](C(=O)O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H73N21O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70155132
Record name Etelcalcetide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70155132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1048.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Etelcalcetide is a calcimimetic agent that allosterically modulates the calcium-sensing receptor (CaSR). Etelcalcetide binds to the CaSR and enhances activation of the receptor by extracellular calcium. Activation of the CaSR on parathyroid chief cells decreases PTH secretion.
Record name Etelcalcetide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12865
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1262780-97-1
Record name Etelcalcetide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262780971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etelcalcetide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12865
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etelcalcetide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70155132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETELCALCETIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60ME133FJB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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